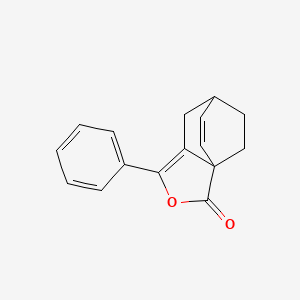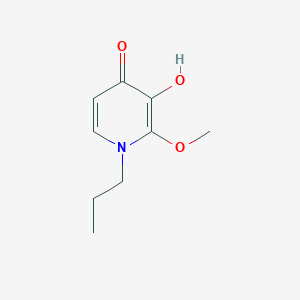![molecular formula C28H16S7 B14316013 3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene CAS No. 114049-80-8](/img/structure/B14316013.png)
3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between thiophene units. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated thiophenes or other functionalized derivatives.
Applications De Recherche Scientifique
3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene has several scientific research applications, including:
Materials Science: It is utilized in the fabrication of advanced materials with specific electronic and optical properties.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene in organic electronics involves its ability to facilitate charge transport through its conjugated thiophene rings. The molecular targets and pathways involved include the interaction with other organic molecules and the formation of π-π stacking interactions, which enhance its electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with two thiophene rings.
5,5’-Dibromo-2,2’-bithiophene: A halogenated derivative used in various organic synthesis applications.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: A more complex thiophene-based compound used in organic electronics.
Uniqueness
3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene is unique due to its multiple thiophene rings, which provide enhanced electronic properties and make it suitable for advanced applications in organic electronics and materials science. Its structure allows for better charge transport and stability compared to simpler thiophene derivatives .
Propriétés
Numéro CAS |
114049-80-8 |
|---|---|
Formule moléculaire |
C28H16S7 |
Poids moléculaire |
576.9 g/mol |
Nom IUPAC |
3,4-bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C28H16S7/c1-3-23(32-9-1)17-11-29-13-19(17)25-5-7-27(34-25)21-15-31-16-22(21)28-8-6-26(35-28)20-14-30-12-18(20)24-4-2-10-33-24/h1-16H |
Clé InChI |
SGFWKUVBRGSDTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CSC=C2C3=CC=C(S3)C4=CSC=C4C5=CC=C(S5)C6=CSC=C6C7=CC=CS7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



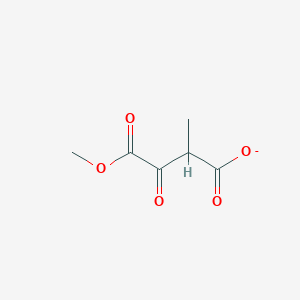
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
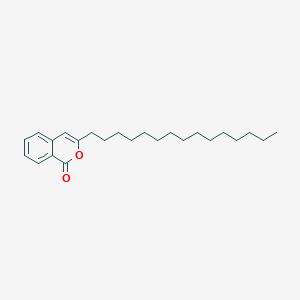
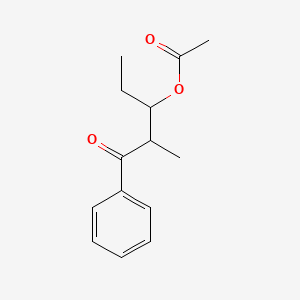

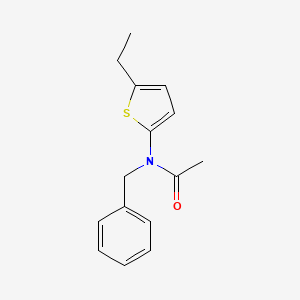

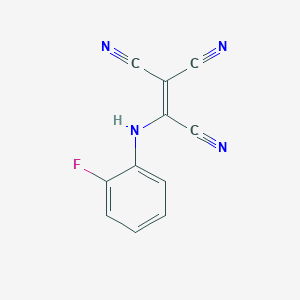
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
